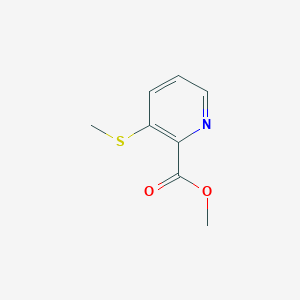
Methyl 3-methylsulfanylpyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methylsulfanylpyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates. It has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of Methyl 3-methylsulfanylpyridine-2-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also induces apoptosis in cancer cells by activating caspase enzymes.
Effets Biochimiques Et Physiologiques
Methyl 3-methylsulfanylpyridine-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the growth of various bacterial and fungal strains. In cancer cells, it induces cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 3-methylsulfanylpyridine-2-carboxylate in lab experiments is its low toxicity. It can be easily synthesized using simple reaction conditions, and its purity can be easily confirmed using standard analytical techniques. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on Methyl 3-methylsulfanylpyridine-2-carboxylate. One of the areas of interest is its potential use as a therapeutic agent for various diseases such as cancer and inflammation. It can also be used as a ligand in coordination chemistry to synthesize new compounds with potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to explore its potential applications.
In conclusion, Methyl 3-methylsulfanylpyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to explore its mechanism of action.
Méthodes De Synthèse
The synthesis of Methyl 3-methylsulfanylpyridine-2-carboxylate involves the reaction between 2-chloro-3-methylpyridine and potassium thioacetate in the presence of potassium carbonate. The reaction takes place in anhydrous acetonitrile at reflux temperature for several hours. The resulting product is purified using column chromatography to obtain pure Methyl 3-methylsulfanylpyridine-2-carboxylate.
Applications De Recherche Scientifique
Methyl 3-methylsulfanylpyridine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-microbial, anti-tumor, and anti-cancer properties. It has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of other compounds.
Propriétés
Numéro CAS |
61830-34-0 |
|---|---|
Nom du produit |
Methyl 3-methylsulfanylpyridine-2-carboxylate |
Formule moléculaire |
C8H9NO2S |
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
methyl 3-methylsulfanylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)7-6(12-2)4-3-5-9-7/h3-5H,1-2H3 |
Clé InChI |
PNWJCQQJYVXBNB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC=N1)SC |
SMILES canonique |
COC(=O)C1=C(C=CC=N1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



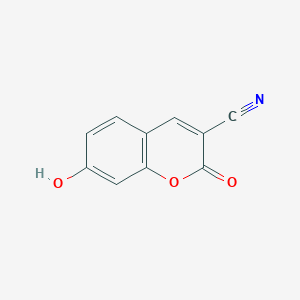

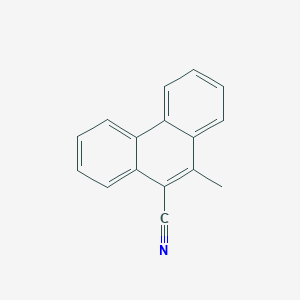
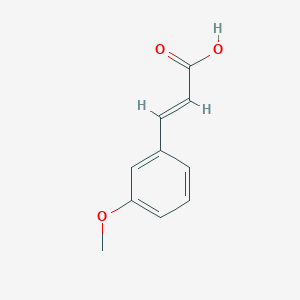
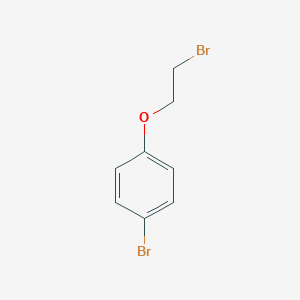
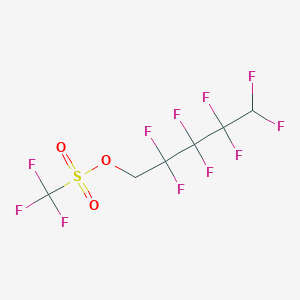
![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)
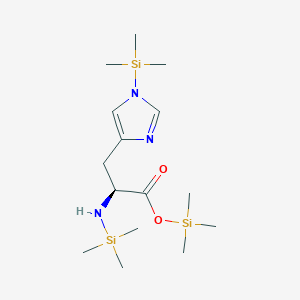
![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)
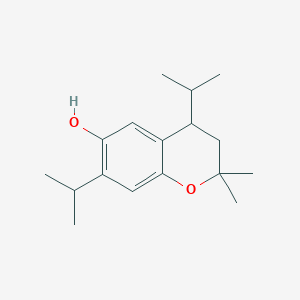
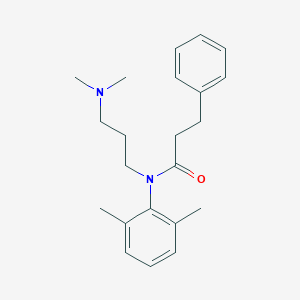
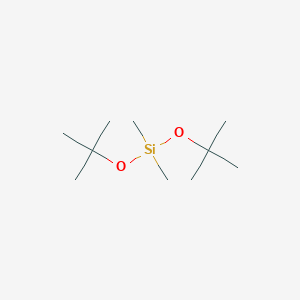

![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)